molecular formula C14H25NO4 B13494592 Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B13494592
M. Wt: 271.35 g/mol
InChI Key: SRLGJBFNYAFVJB-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic compound featuring a 2-azabicyclo[3.1.1]heptane core with hydroxymethyl and methoxymethyl substituents at positions 1 and 5, respectively. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the amine functionality, enhancing stability during synthetic processes.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C14H25NO4/c1-12(2,3)19-11(17)15-6-5-13(10-18-4)7-14(15,8-13)9-16/h16H,5-10H2,1-4H3

InChI Key

SRLGJBFNYAFVJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1(C2)CO)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Hydroxymethyl and methoxymethyl groups are introduced through selective functionalization reactions.

    Protection and deprotection steps: Tert-butyl groups are often used as protecting groups during the synthesis to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of Boc-protected azabicyclo derivatives. Key analogs and their distinguishing features include:

Compound Name Substituents Bicyclic Framework Molecular Formula Molecular Weight Key Properties Reference
Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 1-(hydroxymethyl), 5-methyl [3.1.1] C₁₃H₂₃NO₃ 241.33 Methyl group reduces polarity compared to methoxymethyl
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-oxo [2.2.1] C₁₁H₁₇NO₃ 211.26 Ketone group enhances reactivity in nucleophilic additions
tert-Butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate 5-(aminomethyl) [3.1.1] C₁₂H₂₂N₂O₂ 226.32 Aminomethyl substituent facilitates peptide coupling
tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-(hydroxyimino) [2.2.1] C₁₁H₁₈N₂O₃ 226.27 Hydroxyimino group enables chelation or tautomerism

Key Observations :

  • Bicyclic Framework : The [3.1.1] system (target compound) has a larger bridgehead compared to [2.2.1], leading to distinct steric and conformational profiles .
  • Substituent Effects: Methoxymethyl (target compound) improves solubility in polar solvents compared to methyl (C₁₃H₂₃NO₃) , while aminomethyl (C₁₂H₂₂N₂O₂) enhances bioactivity via amine-mediated interactions .

Physical and Chemical Properties

  • Molecular Weight: The target compound (estimated C₁₃H₂₃NO₄) likely has a molecular weight of ~269.3 g/mol, higher than analogs like C₁₁H₁₇NO₃ (211.26 g/mol) due to the methoxymethyl group .
  • Solubility : Hydroxymethyl and methoxymethyl groups increase hydrophilicity compared to tert-butyl 5-oxo derivatives .
  • Stability : Boc protection stabilizes the amine, but the methoxymethyl group may introduce hydrolytic sensitivity under acidic conditions .

Biological Activity

Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS Number: 2770359-52-7) is a complex bicyclic compound with significant potential in biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.3526 g/mol
  • CAS Number : 2770359-52-7
  • SMILES Notation : COCC12CCN(C(C1)(C2)CO)C(=O)OC(C)(C)C

Physical Properties

PropertyValue
AppearanceWhite solid
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes that are crucial for bacterial virulence, particularly in Gram-negative pathogens. This inhibition can disrupt the Type III secretion system (T3SS), a mechanism used by bacteria to inject virulence factors into host cells .
  • Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which could have implications for neurological disorders. The bicyclic structure allows it to fit into receptor sites effectively, potentially altering receptor activity and signaling pathways.

Therapeutic Potentials

Research suggests that this compound could be explored for several therapeutic applications:

  • Antimicrobial Activity : Due to its ability to inhibit bacterial virulence factors, it may serve as a lead compound for developing new antibiotics or adjuvants that enhance the efficacy of existing antibiotics against resistant strains.
  • Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for its use in treating neurodegenerative diseases or conditions characterized by excitotoxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the azabicyclo family, providing insights into the potential effects of this compound:

  • Inhibition of T3SS :
    • A study demonstrated that compounds targeting the T3SS significantly reduced virulence factor secretion in Enteropathogenic E. coli (EPEC) models, suggesting a similar potential for the tert-butyl derivative .
  • Neurotransmitter Interaction :
    • Research on structurally similar azabicyclic compounds indicated modulation of dopamine and serotonin receptors, which are critical in mood regulation and cognitive function .
  • Antimicrobial Efficacy :
    • In vitro assays showed that related compounds exhibited antimicrobial properties against various bacterial strains, highlighting the need for further investigation into the specific effects of this compound .

Q & A

Q. What synthetic strategies are optimal for constructing the bicyclo[3.1.1]heptane scaffold in this compound?

The synthesis typically involves multi-step routes, including cycloaddition or ring-closing metathesis to form the bicyclic core. For example, highlights the use of tert-butyl esters as protective groups to stabilize reactive intermediates during bicyclo[3.1.1]heptane formation. Key steps include:

  • Ring closure : Catalysts like Grubbs’ catalyst or acid-mediated cyclization (e.g., using HCl/EtOH) to form the bicyclic framework.
  • Functionalization : Sequential introduction of hydroxymethyl and methoxymethyl groups via nucleophilic substitution or oxidation-reduction sequences .
  • Optimization : Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions like ester hydrolysis .

Q. How can the stereochemistry of the azabicyclo system be validated experimentally?

Stereochemical assignment relies on X-ray crystallography (using SHELX for refinement; see ) and NMR spectroscopy :

  • NOESY/ROESY : Cross-peaks between axial protons (e.g., bridgehead hydrogens) confirm relative configurations.
  • J-coupling analysis : Vicinal coupling constants (e.g., 3JHH^3J_{HH}) differentiate axial vs. equatorial substituents . Computational methods (DFT-based NMR prediction) may supplement experimental data .

Q. What functional group transformations are feasible without destabilizing the bicyclic core?

The tert-butyl carboxylate group provides steric protection, enabling selective modifications:

  • Hydroxymethyl group : Oxidizable to a carboxylic acid (using KMnO4_4/AcOH) or reduced to a methyl group (LiAlH4_4).
  • Methoxymethyl group : Acid-labile; can be cleaved under mild HCl/MeOH conditions .
  • Boc deprotection : Trifluoroacetic acid (TFA) removes the tert-butyl group for further derivatization .

Advanced Research Questions

Q. How do stereochemical variations at the bridgehead positions influence biological activity?

Studies on analogs ( ) show that R vs. S configurations at chiral centers modulate receptor binding. For example:

  • Hydroxymethyl orientation : Axial placement enhances hydrogen bonding with target enzymes (e.g., proteases).
  • Methoxymethyl flexibility : Equatorial positioning reduces steric hindrance, improving pharmacokinetic properties. Methodology :
  • Synthesize diastereomers via chiral auxiliaries or asymmetric catalysis.
  • Compare IC50_{50} values in enzyme assays (e.g., fluorescence polarization) .

Q. What computational tools predict the compound’s conformational stability in solution?

Advanced MD simulations (Amber/CHARMM) and DFT calculations (Gaussian) model:

  • Ring puckering : Energy barriers for chair vs. boat conformations.
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize zwitterionic forms due to hydrogen bonding . Cross-validation with variable-temperature NMR (VT-NMR) identifies dominant conformers .

Q. How can synthetic byproducts (e.g., regioisomers) be minimized during methoxymethylation?

Optimization strategies :

  • Protecting group strategy : Use TBS or benzyl groups to block competing hydroxyl sites.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity.
  • Reaction monitoring : LC-MS tracks byproduct formation in real time; adjust stoichiometry if intermediates accumulate .

Methodological Challenges & Solutions

Q. Why do crystallization attempts often fail, and how can this be resolved?

The compound’s high conformational flexibility and polar functional groups complicate crystallization:

  • Co-crystallization : Add small-molecule co-formers (e.g., tartaric acid) to stabilize lattices.
  • Vapor diffusion : Use mixed solvents (e.g., hexane/EtOAc) to slow nucleation.
  • Cryo-crystallography : Collect data at 100 K to reduce thermal motion artifacts .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • HPLC-MS : Detects regioisomers (<0.1% abundance) using C18 columns and acetonitrile/water gradients.
  • NMR DOSY : Differentiates impurities by diffusion coefficients.
  • Elemental analysis : Confirms stoichiometric deviations caused by residual solvents .

Data Contradictions & Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

Solubility varies with crystallinity and polymorphism :

  • Amorphous vs. crystalline : Amorphous forms (lyophilized powders) exhibit higher aqueous solubility.
  • pH dependence : Protonation of the azabicyclo nitrogen at acidic pH increases solubility (e.g., 25 mg/mL in pH 2 buffer vs. 2 mg/mL in pH 7.4) .

Q. Divergent bioactivity data across studies: What factors contribute?

Variability arises from:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native).
  • Compound purity : Residual TFA from Boc deprotection inhibits some targets (e.g., GPCRs).
    Solution : Standardize protocols (e.g., ALISSA guidelines) and validate purity via orthogonal methods .

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